2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide
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Overview
Description
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide is an organic compound with the molecular formula C9H7F4NS. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethanethioamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with thiourea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanethioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with an ethanethioamide moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H7F4NS |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanethioamide |
InChI |
InChI=1S/C9H7F4NS/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H2,14,15) |
InChI Key |
JPYBHUUDZGUHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(=S)N |
Origin of Product |
United States |
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